D H Lee,
D H Kim
PMID: 10548451
DOI:
10.1080/004982599238155
Abstract
1. 2-(Allylthio)pyrazine (2-AP) has been demonstrated to protect the liver against toxicants by inhibiting CYP2E1 activity. Since 2-mercaptopyrazine (2-MP) is presumed to be a metabolite of 2-AP, the experiments were performed to determine whether rat liver microsomal and/or cytosolic preparations could catalyse the S-methylation of 2-MP. 2. It was found that both rat liver microsomes and cytosol could catalyse the S-methylation of 2-MP. The microsomal activity displayed biphasic substrate kinetics, with apparent Km = 8.44+/-2.68 and 417+/-74 microM for the high- and low-affinity activities respectively. The high-affinity activity had an apparent Km for S-adenosyl-L-methionine (Ado-Met) of 3.52 microM. The cytosolic activity also displayed biphasic substrate kinetics, with apparent Km of 3.26+/-0.62 and 91.6+/-23.1 microM for the high- and low-affinity activities respectively. 3. The microsomal S-methylation of 2-MP was inhibited by 2,3-dichloro-alpha-methylbenzylamine (DCMB), SKF-525A and benzylamine, known microsomal thiol methyltransferase (TMT) inhibitors, whereas cytosolic activity was inhibited by anisic acid and 3-chlorobenzoate, which also inhibit cytosolic thiopurine methyltransferase (TPMT). Both activities were inhibited by S-adenosyl-L-homocysteine (Met-Hcy). 4. These results suggest that both TMT and TPMT may be involved in the in vivo methylation of 2-MP.
Eric A Stone,
Gary L Grunewald,
Yan Lin,
Rashedul Ahsan,
Helen Rosengarten,
H Kenneth Kramer,
David Quartermain
PMID: 12710017
DOI:
10.1002/syn.10212
Abstract
The role of brain epinephrine (EPI) in the regulation of motor activity and movement in mice was examined. Blockade of EPI synthesis with i.p. 2,3-dichloro-alpha-methylbenzylamine (DCMB) or LY134046 was found to produce marked behavioral inactivity which could be significantly reversed by intraventricular injection of EPI and by three other alpha(1)-adrenoceptor agonists, norepinephrine (NE), 6-fluoronorepinephrine (6FNE), and phenylephrine (PE), as well as by serotonin (5HT). EPI had the largest effect of these agonists and also was the only one that reversed nondrug-induced inactivity of mice in their home cages during the light phase. The effects of EPI were blocked by coinfusion of an alpha(1)-adrenoceptor antagonist (terazosin) but not of an alpha(2)-(atipamezole) or beta(1) (betaxolol)-blocker. The rank order of maximal behavioral responses to EPI, 6FNE, and PE in DCMB-treated mice was the same as the rank order of their maximal stimulation of hydrolysis of phosphatidylinositol at cloned alpha(1B)-adrenoceptors in cell culture. On the basis of the above findings and of the central distributions of adrenergic neurons and alpha(1)-adrenoceptors, the existence of a central EPI-innervated alpha(1)-adrenergic receptor system is postulated which serves to coexcite or enhance signaling in several monoaminergic brain regions involved in movement and motor activity.
M Kuboia,
M Atobe,
M Nakagawara,
T Kariya
PMID: 8776741
DOI:
10.1159/000119263
Abstract
This study examines the in vivo effects of 2,3-dichloro-alpha-methylbenzylamine (DCMB), a centrally active phenylethanolamine-N-methyltransferase (PNMT) inhibitor, on alpha 2-adrenoceptors. Sixty-six rats received either DCMB, SKF29661, the peripheral PNMT inhibitor, at a dose of 50 mg/kg or saline intraperitoneally. To examine the functional responses of the alpha 2-adrenoceptors to these drugs, changes in spontaneous locomotor activity, concentration of 3-methoxy-4-hydroxyphenylglycol (MHPG) in dialysates from the hypothalamus, and the influence of clonidine on growth hormone (GH) secretion were investigated. (1) DCMB increased spontaneous motion of the rat. (2) DCMB increased extracellular MHPG concentration in the hypothalamus verified by micro-brain dialysis. (3) Clonidine failed to stimulate GH secretion in DCMB-treated rats. These results suggest that DCMB has an inhibitory action on the alpha 2-adrenoceptor function in vivo.
J S Lill,
D C Mays,
J J Lipsky
PMID: 8905917
DOI:
10.3109/00498259609167420
Abstract
1. Human hepatic thiol methyltransferase (TMT) is a microsomal enzyme known to catalyse the in vitro S-methylation of diethyldithiocarbamic acid (DDC) to form diethyldithiocarbamic acid methyl ester (methyl DDC). In vivo data are needed to investigate further the biotransformation of DDC to methyl DDC. Thus, we have characterized the in vitro conversion of DDC to methyl DDC using rat liver microsomes with the ultimate goal of establishing an animal model. 2. Formation of methyl DDC in rat liver microsomes was confirmed by hplc analysis. 3. Rat liver microsomes catalysed methylation of DDC with low and high Km's of 5 +/- 6 and 260 +/- 80 microM respectively and with corresponding Vmax's of 0.09 +/- 0.05 and 0.59 +/- 0.04 nmol/min/mg protein. 4. Rat liver TMT activity was maximally inhibited by 57 +/- 6% by 1000 microM 2,3-dichloro-alpha-methylbenzylamine (DCMB), whereas human TMT was completely inhibited. The concentration of half maximal inhibition of rat TMT for DCMB was 2 microM. 5. Incomplete inhibition of rat TMT activity by DCMB suggests a possible alternative pathway of methylation.
T A Glauser,
E Saks,
V M Vasova,
R M Weinshilboum
PMID: 8212739
DOI:
10.3109/00498259309059403
Abstract
1. Thiol methyltransferase (TMT) is a microsomal enzyme catalyzing the S-methylation of aliphatic sulphydryl drugs and xenobiotics. Studies of the functional significance of S-methylation catalysed by TMT have been hampered by lack of a potent, relatively specific, non-toxic inhibitor of the enzyme. 2. Human hepatic microsomal TMT was inhibited by the arylalkylamine 2,3-dichloro-alpha-methylbenzylamine (DCMB), and by a series of arylalkylamines, as well as the arylamine, aniline. 3. Inhibition kinetic studies with DCMB, benzylamine, aniline, phenylethylamine and phenylethanolamine, five compounds with a wide range of IC50 values, showed 'mixed' inhibition of TMT with respect to the methyl acceptor substrate, 2-mercaptoethanol. Kis and Kii values were, respectively, 1.1 and 0.29 microM for DCMB, 160 microM each for benzylamine, 680 and 370 microM for aniline, 1640 and 1380 microM for phenylethylamine, and 2300 and 1400 microM for phenylethanolamine. Inhibition was at least partially reversible. 4. H.p.l.c. analyses were carried out with the products of enzyme reactions performed in the presence of aniline, benzylamine, and phenylethylamine to ascertain whether these compounds inhibited TMT by acting as methyl acceptors. Results showed that they did not act as methyl acceptor substrates.
G Engberg,
M Elam,
T H Svensson
PMID: 7284809
DOI:
10.1016/0006-8993(81)90805-2
Abstract
The functional significance of the morphologically identified adrenaline (A)-mediated input to the noradrenergic nucleus locus coeruleus (LC) was pharmacologically analyzed. By means of single unit recording techniques the LC neurons in the rat brain were studied following administration of SK&F 64139 and DCMB, drugs which are both potent inhibitors of the A-forming enzyme phenylethanolamine-N-methyltransferase (PNMT). SK&F 64139 (1-200 mg/kg i.v.) caused an immediate, dose-dependent and long-lasting increase in firing rate of the LC neurons. The dose-response curve for the LC inhibitory effect of the alpha 2-receptor agonist clonidine was shifted in parallel to the right by pretreatment with SK&F 64139. All the above mentioned effects of SK&F 64139 were mimicked by SK&F 72223, a structurally analogous compound which is reported to lack PNMT inhibitory activity. Consequently, the activation of LC neurons by SK&F 64139 is probably not related to its capacity to inhibit the synthesis of A but rather to some other action of the drug, such as an alpha 2-receptor blocking effect. In contrast to SK&F 64139, the other PNMT inhibitor tested, DCMB (1-60 mg/kg), produced no significant activation of the LC neurons and but little clonidine antagonistic action. Thus, judging from these experiments, DCMB is devoid of significant alpha 2-receptor blocking properties. At the time for maximal brain A depletion after DCMB administration (4-6 h) the average firing rate of randomly encountered LC neurons was unaltered when compared with controls. In contrast, pretreatment with the tyrosine hydroxylase inhibitor alpha-methyl-p-tyrosine methylester, which causes depletion also of brain noradrenaline, significantly increased LC neuronal firing rates. These data indicate that if there exists a physiologically relevant A-mediated input to the LC, this is not of critical importance for the tonic activity of the LC neurons.
N Y Liang,
R T Borchardt,
J C Choi,
R E Tessel,
G L Grunewald
PMID: 7178654
DOI:
Abstract
Inhibitors of phenylethanolamine N-methyltransferase (PNMT) were found to reduce hypothalamic and brainstem epinephrine (Epi) content, as well as the body temperature of male Sprague-Dawley rats. In the drug-treated animals, the time course for reduction of body temperature was better correlated with the reduction in brainstem Epi content than with the reduction in hypothalamic Epi content. These results suggest that brainstem Epi neurons may be directly involved in the regulation of body temperature by activating the heat production center or by preventing heat loss.
Bindhu V Karanam,
Cornelis E C A Hop,
David Q Liu,
Mike Wallace,
Dennis Dean,
Hiroya Satoh,
Masakatsu Komuro,
Katsuya Awano,
Stella H Vincent
PMID: 15319344
DOI:
10.1124/dmd.104.000034
Abstract
The metabolism of MK-0767, (+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide, a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor alpha/gamma agonist, was studied in liver microsomes and hepatocytes from humans and rat, dog, and rhesus monkey, to characterize the enzyme(s) involved in its metabolism. The major site of metabolism is the TZD ring, which underwent opening catalyzed by CYP3A4 to give the mercapto derivative, M22. Other metabolites formed in NADPH-fortified liver microsomes included the TZD-5-OH derivative (M24), also catalyzed by CYP3A4, and the O-desmethyl derivative (M28), whose formation was catalyzed by CYP2C9 and CYP2C19. Metabolite profiles from hepatocyte incubations were different from those generated with NADPH-fortified microsomal incubations. In addition to M22, M24, and M28, hepatocytes generated several S-methylated metabolites, including the methyl mercapto (M25), the methyl sulfoxide amide (M16), and the methyl sulfone amide (M20) metabolites. Addition of the methyl donor, S-adenosyl methionine, in addition to NADPH, to microsomal incubations enhanced the turnover and resulted in metabolite profiles similar to those in hepatocyte incubations. Collectively, these results indicated that methyltransferases played a major role in the metabolism of MK-0767. Using enzyme-specific inhibitors, it was concluded that microsomal thiol methyltransferases play a more important role than the cytosolic thiopurine methyltransferase. Baculovirus-expressed human flavin-containing monooxygenase 3, as well as CYP3A4, oxidized M25 to M16, whereas further oxidation of M16 to M20 was catalyzed mainly by CYP3A4. Esterases were involved in the formation of the methyl sulfone carboxylic acids, minor metabolites detected in hepatocytes.
N Y Liang,
R E Tessel,
G L Grunewald,
R T Borchardt
PMID: 7131293
DOI:
Abstract
Intraperitoneal injections of the phenylethanolamine N-methyltransferase inhibitors 2-cyclohexyl-2-hydroxyethylamine, 1-aminomethylcycloundecanol, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline and 2,3-dichloro-alpha-methylbenzylamine all lowered blood pressures in spontaneously hypertensive rats. The drugs did not affect the blood pressures of age-paired normotensive Wistar Kyoto rats or did the drugs alter the heart rates of either animal group. All of the phenylethanolamine N-methyltransferase inhibitors tested lowered hypothalamic epinephrine content which in spontaneously hypertensive rats could be correlated with the reduction in blood pressure. These data support the hypothesis that central nervous system epinephrine may play an important role in the regulation of blood pressure and in the genesis and/or maintenance of hypertension. The results also suggest the hypothesis that the blood pressure lowering effects of phenylethanolamine N-methyltransferase inhibitors may be mediated by their effects on hypothalamic epinephrine content.
S P Kalra,
W R Crowley
PMID: 7117202
DOI:
10.1210/endo-111-4-1403
Abstract
Administration of the opiate receptor antagonist, naloxone, evoked rapid rises in plasma LH levels in estrogen, progesterone-primed ovariectomized rats. Pretreatment with a peripherally acting epinephrine (EPI) synthesis inhibitor, SK&F 29661, failed to influence the naloxone-induced LH release. However, two centrally acting EPI synthesis inhibitors, SK&F 64139 and LY 78335, which selectively suppressed hypothalamic EPI levels, blocked stimulation of LH release by naloxone. These results implicate brain EPI neurons in mediation of endogenous opioid peptide influence on LH release.